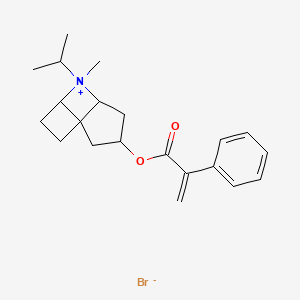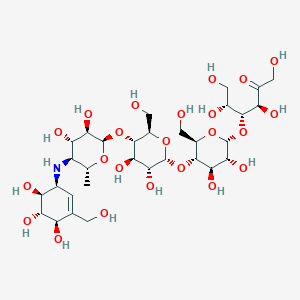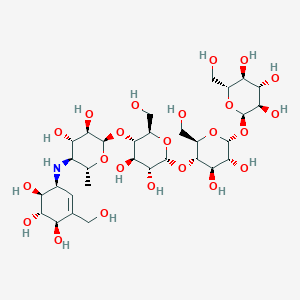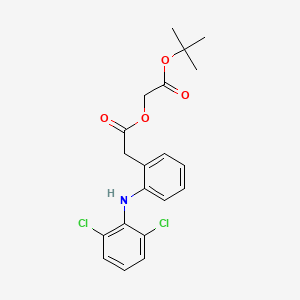
Citalopram carboxylic acid
説明
Citalopram carboxylic acid is an impurity of Citalopram . Citalopram is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression . It enhances serotonergic transmission through the inhibition of serotonin reuptake .
Synthesis Analysis
The synthesis of Citalopram and its metabolites has been studied . The RP-HPLC method was investigated for the separation of citalopram and its four impurities . The developed models and the corresponding response surface plots were used to select the optimal HPLC conditions .Molecular Structure Analysis
The molecular formula of Citalopram is C20H21FN2O . Its average mass is 324.392 Da and its monoisotopic mass is 324.163788 Da .Chemical Reactions Analysis
The chemical reactions of Citalopram and its metabolites have been studied . The chromatographic parameters of the HPLC assay of citalopram and its four main impurities were determined .科学的研究の応用
Chiral Column Analysis
Citalopram carboxylic acid impurity has been used in the development of a high-performance liquid chromatographic method for the simultaneous determination of related substances . The study involved the use of a cellulose tris (3,5-Dimethylphenylcarbamate)-based chiral column in reversed-phase mode .
Impurity Identification
The compound is used in the identification, isolation, and synthesis of process-related impurities . This is particularly important in the pharmaceutical industry where the presence of impurities can significantly affect the safety and efficacy of drugs .
Optimization of HPLC Analysis
Citalopram carboxylic acid impurity has been used in the development and optimization of an HPLC analysis method . The study investigated the influence of different experimental conditions on the chromatographic behavior of citalopram and its four impurities .
Quantitative Structure Retention Relationship (QSRR) Study
The retention times of citalopram and its impurities, obtained with the developed HPLC method, and the computed molecular parameters of the examined compounds were used in a QSRR study . The developed QSRR model can be extended to the prediction of the retention times with other citalopram impurities, degradation products, and metabolites .
Reference Standard
Citalopram Carboxylic Acid Impurity is used as a reference standard in the pharmaceutical industry . It is supplied with COA and analytical data, which makes it a reliable standard for quality control and research applications .
Synthesis of Escitalopram
The compound is a potential synthesis-related chemical impurity of escitalopram . Therefore, it is used in the synthesis and quality control of escitalopram, a medication used to treat depression and anxiety disorders .
作用機序
Target of Action
Citalopram carboxylic acid impurity, also known as Citalopram, is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression . The primary target of Citalopram is the serotonin transporter (SLC6A4), which is responsible for the reuptake of serotonin from the synaptic cleft . By inhibiting this transporter, Citalopram increases the extracellular availability of serotonin, a neurotransmitter that plays a crucial role in mood regulation .
Mode of Action
Citalopram interacts with its target, the serotonin transporter, by binding to it and inhibiting the reuptake of serotonin. This results in an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic transmission . Citalopram is highly selective for the serotonin transporter, with minimal effects on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .
Biochemical Pathways
The primary biochemical pathway affected by Citalopram is the serotonergic pathway. By inhibiting the reuptake of serotonin, Citalopram enhances serotonergic transmission, which can help alleviate symptoms of depression . Additionally, research suggests that Citalopram may also affect other pathways, such as cell adhesion and immune response pathways .
Pharmacokinetics
Following oral administration, Citalopram is rapidly absorbed, with peak plasma levels observed approximately after 1-4 hours. It has a plasma half-life of approximately 35 hours . Due to its high lipophilicity, Citalopram has a high bioavailability of approximately 80% after oral administration . Approximately 12 to 23% of an oral dose of Citalopram is excreted as unchanged Citalopram in the urine, and approximately 10% is excreted in the feces .
Result of Action
The primary molecular effect of Citalopram’s action is the increased concentration of serotonin in the synaptic cleft, which enhances serotonergic transmission . This can lead to an improvement in mood and a reduction in symptoms of depression. At the cellular level, Citalopram’s inhibition of serotonin reuptake can affect various cellular functions, as serotonin is involved in numerous physiological processes .
Action Environment
The action, efficacy, and stability of Citalopram can be influenced by various environmental factors. For instance, the presence of certain other medications can affect the metabolism of Citalopram, potentially altering its efficacy . Additionally, individual genetic variations can influence how a person metabolizes Citalopram, which can affect the drug’s effectiveness
Safety and Hazards
Citalopram carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
将来の方向性
The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The milestone achievements and recent results by both approaches are discussed in the literature .
特性
IUPAC Name |
1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3/c1-22(2)11-3-10-20(16-5-7-17(21)8-6-16)18-9-4-14(19(23)24)12-15(18)13-25-20/h4-9,12H,3,10-11,13H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECQEQCYCDJXJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C(=O)O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50881083 | |
| Record name | Citalopram carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50881083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Citalopram carboxylic acid impurity | |
CAS RN |
440121-09-5 | |
| Record name | Citalopram carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50881083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-Isobenzofurancarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













